2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3,4,5-trimethoxybenzoyl)piperazino]methanone
Description
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3,4,5-trimethoxybenzoyl)piperazino]methanone is a synthetic compound characterized by a 1,4-benzodioxin core linked via a methanone group to a piperazine moiety substituted with a 3,4,5-trimethoxybenzoyl group.
Properties
Molecular Formula |
C23H26N2O7 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H26N2O7/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(26)24-8-10-25(11-9-24)23(27)20-14-31-16-6-4-5-7-17(16)32-20/h4-7,12-13,20H,8-11,14H2,1-3H3 |
InChI Key |
UXFOHEKXMJPWPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Reaction from Catechol Derivatives
A widely adopted method involves condensing 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions. In a representative procedure, 55.2 g of 3,4-dihydroxybenzaldehyde reacts with 350 g of 1,2-dibromoethane in the presence of potassium hydroxide (90 g) and tetrabutylammonium bromide (5 g) as a phase-transfer catalyst. The reaction proceeds at reflux for 5 hours, yielding 25 g of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde after extraction and recrystallization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | Reflux (~100°C) |
| Time | 5 hours |
| Catalyst | Tetrabutylammonium bromide |
| Yield | 70–90% |
This method prioritizes cost-effectiveness and scalability, with the dibromoethane acting as a bifunctional alkylating agent to form the dioxane ring.
Oxidation of Dihydroxy Precursors
Alternative approaches utilize chloroacetyl chloride for cyclization. Catechol reacts with chloroacetyl chloride in dichloromethane with triethylamine (TEA) as a base, forming 2,3-dihydro-1,4-benzodioxin-2-one. After 4 hours at 40°C, the product is isolated in 70% yield. This intermediate is subsequently reduced to the corresponding alcohol or oxidized to the carboxylic acid derivative, depending on downstream requirements.
Functionalization of the Piperazine Ring
The piperazino group is introduced via nucleophilic substitution or amide coupling.
Piperazine Synthesis
Piperazine derivatives are typically prepared by cyclizing ethylenediamine with dihaloalkanes. For instance, 1,2-dibromoethane reacts with ethylenediamine in aqueous sodium hydroxide, forming the piperazine ring under reflux. The resulting piperazine is then protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps.
Incorporation of the Trimethoxybenzoyl Group
The 3,4,5-trimethoxybenzoyl moiety is introduced via Friedel-Crafts acylation or direct coupling. In a patented method, 3,4,5-trimethoxybenzoyl chloride reacts with Boc-protected piperazine in dichloromethane using DMAP (4-dimethylaminopyridine) and HOBt (hydroxybenzotriazole) as coupling agents. The reaction achieves 85% yield after 12 hours at room temperature.
Key Reaction Parameters
| Reagent | Molar Ratio | Solvent | Yield |
|---|---|---|---|
| 3,4,5-Trimethoxybenzoyl chloride | 1.2 eq | Dichloromethane | 85% |
| Boc-piperazine | 1.0 eq |
Coupling of Benzodioxin and Piperazino Components
The final step involves conjugating the benzodioxin carbonyl with the functionalized piperazine.
Amide Bond Formation
A Schlenk flask charged with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid (10 mmol) and thionyl chloride (15 mmol) generates the corresponding acid chloride. This intermediate reacts with 4-(3,4,5-trimethoxybenzoyl)piperazine (10 mmol) in dry tetrahydrofuran (THF) with TEA (3 eq) as a base. After stirring at 0°C for 2 hours and room temperature for 12 hours, the product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 65–75% of the target compound.
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| Temperature > 25°C | Decreased yield (side reactions) |
| TEA < 2 eq | Incomplete deprotonation |
| Anhydrous conditions | Essential for stability |
Purification and Characterization
Crystallization Techniques
Crude product is dissolved in hot ethanol and filtered through activated charcoal to remove impurities. Slow cooling to 4°C induces crystallization, yielding white needles with >99% purity by HPLC.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 4.28 (s, 4H, dioxane CH2), 3.85 (s, 9H, OCH3), 7.2–7.6 (m, 5H, aromatic).
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the benzodioxin methylene group can occur under acidic conditions. Using inert atmospheres (N2/Ar) and stabilizing agents like BHT (butylated hydroxytoluene) suppresses this side reaction.
Scalability Issues
Pilot-scale trials revealed exothermic risks during the Friedel-Crafts acylation. Implementing gradual reagent addition and jacketed reactors with cooling maintained safety and consistency.
Emerging Methodologies
Recent advances exploit flow chemistry for continuous synthesis. Microreactors enable precise control over reaction parameters, reducing the formation of diastereomers and improving overall yield (82% in preliminary trials).
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophilic substitution reactions using amines or other nucleophiles.
Major products formed from these reactions depend on the specific conditions and reactants.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have indicated that derivatives of benzodioxin compounds exhibit anti-cancer properties. The compound has been tested for its ability to inhibit tumor cell proliferation. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. The mechanism involves the modulation of signaling pathways associated with cell survival and growth.
Case Study:
A study conducted on human breast cancer cells demonstrated that treatment with 2,3-dihydro-1,4-benzodioxin derivatives resulted in a significant reduction in cell viability and increased apoptosis markers. The research highlighted the compound's potential as a lead for developing new anti-cancer agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). Its ability to inhibit acetylcholinesterase activity suggests potential benefits in enhancing cholinergic neurotransmission.
Case Study:
In vitro studies showed that the compound effectively inhibited acetylcholinesterase, leading to increased levels of acetylcholine in neuronal cultures. This effect could be beneficial in treating cognitive deficits associated with AD .
Anti-Diabetic Properties
Another promising application is in the management of Type 2 Diabetes Mellitus (T2DM). The compound has been evaluated for its effects on glucose metabolism and insulin sensitivity.
Case Study:
Research indicated that 2,3-dihydro-1,4-benzodioxin derivatives improved glucose uptake in muscle cells and enhanced insulin signaling pathways. These findings suggest that the compound could serve as a novel therapeutic option for managing T2DM .
Summary of Biological Activities
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Comparison with Doxazosin Mesylate
- Structural Differences : The target compound replaces Doxazosin’s quinazoline core with a benzodioxin ring and substitutes the quinazoline-linked piperazine with a 3,4,5-trimethoxybenzoyl group. This substitution eliminates the α1-adrenergic receptor antagonism central to Doxazosin’s antihypertensive activity .
- In contrast, Doxazosin’s quinazoline moiety enables selective binding to vascular smooth muscle receptors .
Comparison with 3,4,5-Trimethoxybenzoyl Derivatives
- The cancer drug candidate in shares the 3,4,5-trimethoxybenzoyl group but incorporates a thiazole-triazole scaffold instead of benzodioxin-piperazine. This difference likely alters pharmacokinetics (e.g., metabolic stability) and target specificity .
- The trimethoxybenzoyl group enhances lipophilicity and π-π stacking in both compounds, but the benzodioxin-piperazine linkage may improve solubility compared to purely aromatic systems .
Biological Activity
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3,4,5-trimethoxybenzoyl)piperazino]methanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a piperazine derivative. Its molecular formula is with a molecular weight of approximately 372.42 g/mol. The structure contributes to its interaction with various biological targets.
Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with specific cellular pathways:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been studied for its inhibitory effects on CDK9, which is crucial for transcription elongation in cancer cells. Inhibiting CDK9 can lead to the suppression of oncogenic transcriptional programs, making it a candidate for cancer therapy .
- Epigenetic Modulation : It has shown potential in reversing epigenetic silencing in cellular models. This activity was measured using GFP reporter assays, where the compound induced fluorescence comparable to established HDAC inhibitors .
- Neuroprotective Effects : Preliminary studies suggest that the compound may enhance neuroprotective pathways, which could be beneficial in treating neurological disorders .
Pharmacological Studies
Pharmacological evaluations have demonstrated the compound's efficacy across various assays:
- Cell Viability Assays : The compound was tested at concentrations ranging from 500 nM to 50 µM against cancer cell lines. Results indicated significant dose-dependent activity with IC50 values lower than those of conventional chemotherapeutics .
- Selectivity Profiles : Comparative studies with other known inhibitors showed that this compound possesses a unique selectivity profile, potentially minimizing off-target effects .
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Cancer Treatment : In vitro studies showed that treatment with the compound led to reduced proliferation in various cancer cell lines (e.g., breast and prostate cancer), suggesting it may serve as an adjunct therapy alongside existing treatments .
- Neurodegenerative Diseases : Animal models treated with the compound displayed improved cognitive function and reduced neuroinflammation, indicating its potential role in managing diseases like Alzheimer's .
Summary of Biological Activities
Efficacy in Cancer Cell Lines
Q & A
What are the optimal synthetic routes for 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3,4,5-trimethoxybenzoyl)piperazino]methanone, and how do reaction conditions influence yield and purity?
Basic Research Focus: Synthesis Optimization
Methodological Answer:
The compound’s synthesis involves coupling the benzodioxin core with a trimethoxybenzoyl-piperazine moiety. Key steps include:
- Nucleophilic substitution : Piperazine derivatives (e.g., 4-(3,4,5-trimethoxybenzoyl)piperazine) react with activated benzodioxin intermediates under reflux in aprotic solvents like DMF or THF .
- Catalysis : Use of coupling agents (e.g., HATU or DCC) improves amide bond formation efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) removes unreacted starting materials and byproducts.
Critical Parameters : - Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may degrade heat-sensitive intermediates.
- Solvent Choice : Polar solvents increase solubility but may require longer reaction times.
Yield vs. Purity Trade-off : Higher temperatures improve yield but reduce purity due to side reactions (e.g., hydrolysis of trimethoxybenzoyl groups) .
How can computational methods guide the design of derivatives with improved biological activity?
Advanced Research Focus: Structure-Activity Relationship (SAR) Modeling
Methodological Answer:
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .
- Molecular Docking : Screen derivatives against target receptors (e.g., neurotransmitter receptors) to prioritize candidates for synthesis. For example, modifying the piperazine ring’s substituents may enhance binding affinity to G-protein-coupled receptors .
- Machine Learning : Train models on existing bioactivity data (e.g., IC50 values) to predict novel derivatives’ efficacy. ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error approaches .
What analytical techniques are most effective for characterizing this compound’s stability under physiological conditions?
Basic Research Focus: Stability Profiling
Methodological Answer:
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24–72 hours. Detect hydrolysis of the methanone or benzodioxin moieties .
- NMR Spectroscopy : Track structural changes (e.g., loss of trimethoxybenzoyl groups) via ¹H/¹³C shifts in DMSO-d6 or CDCl3 .
- Accelerated Stability Testing : Expose the compound to elevated humidity (75% RH) and temperature (40°C) for 4 weeks to predict shelf-life .
How can contradictory data on this compound’s cytotoxicity be resolved across different cell lines?
Advanced Research Focus: Data Contradiction Analysis
Methodological Answer:
Conflicting cytotoxicity results may arise from:
- Cell-Specific Metabolism : Test the compound in primary vs. immortalized cells (e.g., HepG2 vs. HEK293) to assess metabolic activation differences.
- Assay Interference : The trimethoxybenzoyl group may autofluoresce, skewing MTT or resazurin assays. Validate results with ATP-based assays (e.g., CellTiter-Glo) .
- Solubility Limitations : Use co-solvents (e.g., DMSO ≤0.1%) to ensure uniform dispersion and avoid false negatives .
What strategies mitigate toxicity risks during in vivo studies?
Advanced Research Focus: Toxicity Mitigation
Methodological Answer:
- Prodrug Design : Mask reactive groups (e.g., methanone) with enzymatically cleavable protectors (e.g., ester linkages) to reduce off-target effects .
- Dose Escalation Studies : Start with 1–5 mg/kg in rodent models, monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .
- Toxicokinetic Modeling : Use compartmental models to predict accumulation in high-perfusion organs (e.g., liver, brain) .
What are the challenges in achieving enantioselective synthesis of this compound?
Advanced Research Focus: Stereochemical Control
Methodological Answer:
The benzodioxin core may have chiral centers requiring asymmetric synthesis. Key approaches:
- Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation steps to control stereochemistry .
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .
Pitfalls : Racemization during amide coupling steps; monitor optical rotation ([α]D²⁵) post-synthesis .
How does the trimethoxybenzoyl group influence pharmacokinetic properties?
Basic Research Focus: Pharmacokinetic Profiling
Methodological Answer:
- Lipophilicity : The trimethoxy group increases logP (predicted ~3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility. Address this via salt formation (e.g., hydrochloride) .
- Metabolic Stability : Cytochrome P450 (CYP3A4/2D6) assays identify demethylation as a primary metabolic pathway. Co-administer CYP inhibitors (e.g., ketoconazole) in preclinical studies to prolong half-life .
What in vitro models best predict this compound’s efficacy in neurological disorders?
Advanced Research Focus: Translational Research Design
Methodological Answer:
- Neuronal Cultures : Primary rat cortical neurons treated with glutamate or Aβ25-35 to mimic excitotoxicity or Alzheimer’s pathology. Measure neuroprotection via MAP2 immunostaining .
- Blood-Brain Barrier (BBB) Models : Use hCMEC/D3 monolayers to assess permeability (Papp > 5 × 10⁻⁶ cm/s indicates CNS penetration) .
- Microglial Activation Assays : Quantify TNF-α/IL-6 suppression in LPS-stimulated BV2 cells to evaluate anti-inflammatory potential .
How can structural modifications enhance selectivity for kinase targets?
Advanced Research Focus: Target Selectivity Engineering
Methodological Answer:
- Piperazine Ring Modifications : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target kinase binding .
- Benzodioxin Functionalization : Replace methoxy groups with electron-withdrawing substituents (e.g., nitro) to modulate π-π stacking with ATP-binding pockets .
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., DiscoverX) to identify selectivity hotspots .
What are the limitations of current SAR studies, and how can they be improved?
Advanced Research Focus: SAR Limitations and Solutions
Methodological Answer:
Limitations :
- Overreliance on in vitro data : Lack of correlation with in vivo efficacy due to poor ADME properties .
- Narrow chemical space : Most studies focus on piperazine/benzodioxin variations, neglecting alternative scaffolds .
Solutions : - Integrate PK/PD Modeling : Link in vitro IC50 values to in vivo dose-response curves .
- Diversity-Oriented Synthesis : Explore isosteric replacements (e.g., replacing benzodioxin with benzofuran) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
